molecular formula C8H8BrClO2S B13202767 (5-Bromo-2-methylphenyl)methanesulfonyl chloride

(5-Bromo-2-methylphenyl)methanesulfonyl chloride

Cat. No.: B13202767
M. Wt: 283.57 g/mol
InChI Key: LEZTYDAHOKCJQG-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C₈H₈BrClO₂S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 5-bromo-2-methylphenyl ring. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 5-bromo-2-methylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5-Bromo-2-methylphenyl)methanesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of sulfonamides and sulfones .

Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the synthesis of potential drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in organic synthesis to introduce the methanesulfonyl group into target molecules .

Comparison with Similar Compounds

    Methanesulfonyl chloride: The parent compound, which lacks the 5-bromo-2-methylphenyl group.

    (4-Bromo-2-methylphenyl)methanesulfonyl chloride: A regioisomer with the bromo group at the 4-position instead of the 5-position.

    (5-Bromo-2-chlorophenyl)methanesulfonyl chloride: A similar compound with a chlorine atom instead of a methyl group.

Uniqueness: (5-Bromo-2-methylphenyl)methanesulfonyl chloride is unique due to the presence of both the bromo and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

(5-bromo-2-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO2S/c1-6-2-3-8(9)4-7(6)5-13(10,11)12/h2-4H,5H2,1H3

InChI Key

LEZTYDAHOKCJQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CS(=O)(=O)Cl

Origin of Product

United States

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